An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxypyridine-3-carboxamide
An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxypyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 6-Ethoxypyridine-3-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from closely related analogues, this document will delve into its synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications.
Introduction: The Significance of the Pyridine Carboxamide Scaffold
The pyridine ring is a foundational heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1] Its nitrogen atom imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. The carboxamide functional group is also a critical component of many drug molecules, contributing to their metabolic stability and capacity for forming strong interactions with biological targets. The combination of these two moieties in the 6-Ethoxypyridine-3-carboxamide structure suggests a molecule with potential for diverse applications in drug development, particularly in the realms of antimicrobial and anticancer research.[2][3]
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A logical synthetic strategy would commence with the readily available 6-hydroxynicotinic acid. This starting material would first undergo etherification to introduce the ethoxy group, followed by conversion of the carboxylic acid to the desired carboxamide.
Caption: Proposed synthesis of 6-Ethoxypyridine-3-carboxamide.
Step-by-Step Experimental Protocol (Hypothetical)
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Etherification of 6-Hydroxynicotinic Acid:
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To a solution of 6-hydroxynicotinic acid in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
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Stir the mixture at room temperature, then add ethyl iodide.
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Heat the reaction mixture to facilitate the Williamson ether synthesis.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the resulting 6-ethoxypyridine-3-carboxylic acid by recrystallization or column chromatography.
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-
Activation of the Carboxylic Acid:
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Suspend the dried 6-ethoxypyridine-3-carboxylic acid in an inert solvent like dichloromethane or toluene.
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Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at a controlled temperature (typically 0 °C to room temperature). A catalytic amount of DMF can be used with oxalyl chloride.
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Stir the reaction mixture until the conversion to the acid chloride is complete, as indicated by the cessation of gas evolution.
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Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 6-ethoxypyridine-3-carbonyl chloride.
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-
Amidation:
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Dissolve the crude acid chloride in an appropriate aprotic solvent.
-
Slowly add this solution to a cooled, concentrated solution of ammonia or ammonium hydroxide.
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Stir the reaction mixture vigorously.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-Ethoxypyridine-3-carboxamide.
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Physicochemical Properties
The physical and chemical properties of 6-Ethoxypyridine-3-carboxamide can be estimated based on its structural components and data from similar molecules.
| Property | Estimated Value/Description | Rationale/Supporting Evidence |
| Molecular Formula | C8H10N2O2 | Based on the chemical structure. |
| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar pyridine carboxamide derivatives are typically solids at room temperature.[4] |
| Melting Point | 140-160 °C (estimated) | The related 6-chloro-4-ethoxypyridine-3-carboxylic acid has a melting point of 153-155 °C.[5] The presence of the amide group, which can participate in hydrogen bonding, would likely result in a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO. | The ethoxy group increases lipophilicity compared to a hydroxyl group, while the carboxamide and pyridine nitrogen can participate in hydrogen bonding, allowing for some water solubility.[6] |
| pKa | ~3-4 (for the pyridine nitrogen) | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing nature of the carboxamide group. The pKa of nicotinamide is approximately 3.3. |
Spectral Analysis
The structural features of 6-Ethoxypyridine-3-carboxamide would give rise to a characteristic spectral fingerprint.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethoxy and carboxamide groups.
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Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position will likely be the most downfield, followed by the proton at the 4-position, and then the proton at the 5-position.
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Ethoxy Group Protons: A quartet for the methylene (-CH2-) protons (δ ~4.0-4.5 ppm) and a triplet for the methyl (-CH3) protons (δ ~1.3-1.5 ppm).
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Carboxamide Protons: Two broad singlets for the -NH2 protons (δ ~7.5-8.5 ppm), which may be exchangeable with D2O.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
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Pyridine Ring Carbons: Six distinct signals in the aromatic region (δ ~110-165 ppm). The carbon atom attached to the ethoxy group (C6) and the carbon of the carboxamide group (C3) will be significantly influenced by these substituents.
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Carboxamide Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm).
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Ethoxy Group Carbons: A signal for the methylene carbon (δ ~60-65 ppm) and a signal for the methyl carbon (δ ~14-16 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: Two medium to strong bands in the region of 3100-3400 cm-1, characteristic of a primary amide.[7]
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C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm-1.[7]
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N-H Bending (Amide II band): An absorption band around 1600-1640 cm-1.
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C-O Stretching (Ether): A strong band in the region of 1200-1250 cm-1.
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Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm-1 region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z = 166. Fragmentation patterns would involve the loss of the ethoxy group, the carboxamide group, and cleavage of the pyridine ring.
Reactivity and Stability
The chemical reactivity of 6-Ethoxypyridine-3-carboxamide is governed by its constituent functional groups.
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Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[8] Electrophilic attack would likely occur at the 5-position. The ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions, although this is less favorable than in pyridinium salts.
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Carboxamide Group: The amide bond is relatively stable and resistant to hydrolysis under neutral conditions.[9] However, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions with heating.
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Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Thermal Stability
Nicotinamide and its derivatives generally exhibit good thermal stability.[10] 6-Ethoxypyridine-3-carboxamide is expected to be a stable solid at room temperature.
Potential Applications in Drug Discovery
The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.
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Antimicrobial Agents: Numerous pyridine carboxamide derivatives have demonstrated potent antibacterial and antifungal activities.[2] The structural features of 6-Ethoxypyridine-3-carboxamide make it a candidate for investigation as a novel antimicrobial agent.
-
Antitubercular Agents: Several pyridine carboxamide-based compounds have been identified as promising leads for the treatment of tuberculosis.[3]
-
Anticancer Agents: The pyridine scaffold is present in many anticancer drugs.[1] Derivatives of pyrazolo[3,4-b]pyridine, a related heterocyclic system, have shown promising cytotoxic activity against various cancer cell lines.[11]
-
Enzyme Inhibitors: The ability of the pyridine nitrogen and carboxamide group to participate in hydrogen bonding and other non-covalent interactions makes this scaffold suitable for designing enzyme inhibitors.
Conclusion
6-Ethoxypyridine-3-carboxamide is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical properties can be inferred from the well-established chemistry of its constituent functional groups and data from closely related analogues. The proposed synthetic route offers a practical approach to its preparation, and the predicted physicochemical and spectral properties provide a basis for its characterization. The established biological activities of the pyridine carboxamide scaffold highlight the potential of 6-Ethoxypyridine-3-carboxamide as a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate this compound to fully elucidate its chemical and biological profile.
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